Enhanced Basicity of Pyridine Nitrogen vs. 3-Pyridinyl Regioisomer
The predicted pKa of the pyridinyl nitrogen in 2-Methyl-5-(pyridin-4-yl)aniline is 5.19±0.10 . This is significantly higher than the pKa of its 3-pyridinyl regioisomer, 2-Methyl-5-(pyridin-3-yl)aniline (CAS 1007213-22-0), which is predicted to be 4.76±0.12 [1]. The higher basicity of the 4-pyridinyl isomer indicates a greater propensity for protonation under physiological or mildly acidic conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Pyridine Nitrogen |
|---|---|
| Target Compound Data | 5.19 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Methyl-5-(pyridin-3-yl)aniline (CAS 1007213-22-0): 4.76 ± 0.12 (Predicted) |
| Quantified Difference | ΔpKa = +0.43 |
| Conditions | Predicted values using computational models; no specific experimental conditions provided. |
Why This Matters
This difference in basicity affects solubility, salt formation, and binding interactions with acidic biological targets, making the 4-pyridinyl isomer a distinct chemical entity for research and development.
- [1] ChemicalBook. 2-甲基-5-(吡啶-3-基)苯胺 CAS#: 1007213-22-0. Available at: https://m.chemicalbook.com (accessed April 2026). View Source
